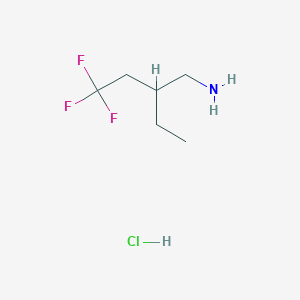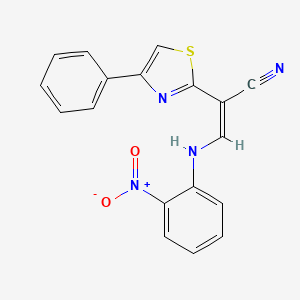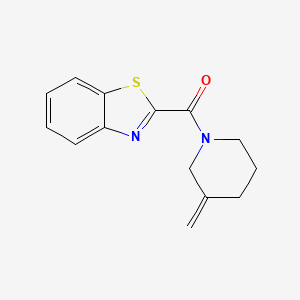
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride” is a chemical compound that contains an aminomethyl group and a trifluoropentane group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Trifluoropentane is a type of hydrocarbon where three hydrogen atoms in pentane are replaced by fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride” are not available, similar compounds such as “3-aminomethyl 4-halogen benzoxaboroles” have been synthesized and evaluated as Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) inhibitors . Another synthesis method involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .
Scientific Research Applications
- AMPBH serves as a pivotal reagent for synthesizing an array of compounds. It is particularly useful in the synthesis of heterocyclic compounds like benzimidazoles , peptides , and peptidomimetics .
- As an arylboronic acid, AMPBH is involved in Suzuki-Miyaura reactions . It can act as an effective catalyst for amidation and esterification of carboxylic acids .
- Researchers have explored AMPBH-functionalized nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their bioavailability .
- In situ monitoring of nanovehicles can be achieved through photoacoustic signals based on phenylboronate-linked RGD-dextran/purpurin 18 conjugates. AMPBH plays a role in this imaging technique .
- Recent studies have identified highly selective inhibitors of the human constitutive proteasome β5c chymotryptic subunit. AMPBH derivatives were investigated for their inhibitory effects .
Compound Synthesis
Catalyst for Reactions
Drug Delivery Systems
Photoacoustic Imaging Agents
Proteasome Inhibitors
Safety and Hazards
Future Directions
There is an urgent need to develop new and safer antitubercular agents that possess a novel mode of action. A novel series of 3-aminomethyl 4-halogen benzoxaboroles have been synthesized and evaluated as Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) inhibitors . This could potentially be a future direction for “3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride”.
properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-2-5(4-10)3-6(7,8)9;/h5H,2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUCLUDXPJTPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2619677.png)
![(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619680.png)

![2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2619683.png)
![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2619685.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,6-diethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2619687.png)

![3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2619690.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619691.png)

![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]butanoic acid](/img/structure/B2619694.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2619696.png)
![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2619699.png)